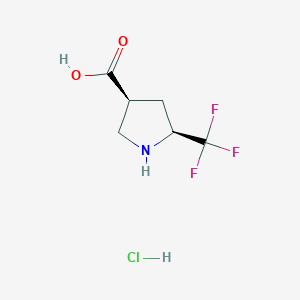

(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

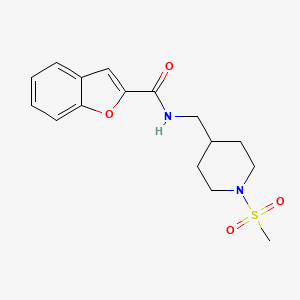

(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, commonly known as TFP, is a chemical compound used in scientific research. It is a chiral building block used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. TFP is a white crystalline powder with a molecular formula of C6H8F3NO2.HCl and a molecular weight of 217.59 g/mol.

Scientific Research Applications

Pyrrolidinone Building Block

(5S)‐5‐(Trifluoromethyl)pyrrolidin‐2‐one is a key building block in fluoroorganic chemistry. It is produced from pyroglutamic acid and sulfur tetrafluoride, leading to enantiomerically pure (5S)-5-(trifluoromethyl)pyrrolidin-2-one. This compound enables the one-step synthesis of γ-(S)-trifluoromethyl GABA and (2S)-2-(trifluoromethyl)pyrrolidine on a multigram scale (Bezdudny et al., 2011).

Antibacterial Agent

Compounds containing (3S,5S)-5-substituted pyrrolidin-3-ylthio groups, like (1R,5S,6S)-2-[(3S,5S)-5-substituted pyrrolidin-3-ylthio]-6-[(1R)-1-hydroxyethyl]-1- methylcarbapen-2-em-3-carboxylic acids, demonstrate potent antibacterial activity against a broad range of bacteria, including Pseudomonas aeruginosa. These carbapenems, such as S-4661, are significant in their balanced and potent antibacterial properties (Iso et al., 1996).

Biotransformation Applications

The biotransformation of pyrrolidine-2,5-dicarboxamides, including (3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid derivatives, is significant in organic synthesis. Using Rhodococcus erythropolis AJ270, an amidase-containing microbial catalyst, these compounds undergo kinetic resolution and desymmetrization, yielding enantiomerically pure products. These biocatalytic processes are essential for producing aza-nucleoside analogues and druglike pyrroline-fused diazepin-11(5H)-one compounds (Chen et al., 2012).

Nitrile Anion Cyclization

Nitrile anion cyclization is utilized in the synthesis of N-tert-butyl disubstituted pyrrolidines, including (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid variants. This process enables the efficient and asymmetric creation of chiral pyrrolidines, a crucial component in various pharmaceutical and synthetic applications (Chung et al., 2005).

Synthesis of Trans-Lactams

The synthesis of pyrrolidine 5,5-trans-lactams, such as benzyl (3aS,6aR)-6,6-dimethyl-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate, involves the use of a 2-ethoxy-3S-(2,2,2-trifluoro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester. The acyl iminium ion-mediated condensation in this synthesis is critical for creating pyrrolidine-based pharmaceuticals (Andrews et al., 2003).

properties

IUPAC Name |

(3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-1-3(2-10-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWFEFNXLHQUAF-MMALYQPHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(F)(F)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(F)(F)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2449643.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2449646.png)

![[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride](/img/structure/B2449654.png)

![4-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2449656.png)

![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2449658.png)

![N-[4-(2-Phenyl-thiazol-4-yl)-phenyl]-benzamide](/img/structure/B2449659.png)

![(2Z)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2449662.png)

![6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2449665.png)